3-Ethenylpiperidine hydrochloride
Overview
Description
3-Ethenylpiperidine hydrochloride is a chemical compound that belongs to the piperidine family, which is characterized by a six-membered ring containing one nitrogen atom Piperidine derivatives are widely used in the pharmaceutical industry due to their significant biological activities
Mechanism of Action
Target of Action
Piperidine derivatives have been reported to interact with histamine h3 receptors and sigma-1 receptors . These receptors play crucial roles in various physiological processes, including neurotransmission and cellular signaling .
Mode of Action
Piperidine derivatives have been shown to interact with their targets, leading to changes in cellular processes . For instance, they can act as antagonists, blocking the activity of their target receptors, thereby modulating the physiological processes regulated by these receptors .
Biochemical Pathways
Piperidine derivatives have been associated with the modulation of various signaling pathways, such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb . These pathways are involved in a wide range of cellular processes, including cell proliferation, inflammation, and apoptosis .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a drug . They influence how the drug is absorbed into the body, distributed to the target sites, metabolized into active or inactive forms, and eventually eliminated from the body .
Result of Action
For instance, they have been shown to inhibit cell migration and help in cell cycle arrest, thereby inhibiting the survivability of cancer cells .
Action Environment
The action, efficacy, and stability of 3-Ethenylpiperidine hydrochloride can be influenced by various environmental factors. These may include the physiological conditions within the body (such as pH and temperature), the presence of other molecules that can interact with the drug, and the specific characteristics of the target cells . .
Biochemical Analysis
Biochemical Properties
3-Ethenylpiperidine hydrochloride plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cholinesterase enzymes, which are involved in the breakdown of acetylcholine, a neurotransmitter. This interaction can inhibit the enzyme’s activity, leading to increased levels of acetylcholine in the synaptic cleft . Additionally, this compound can bind to certain receptor proteins, modulating their activity and influencing signal transduction pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound can enhance synaptic transmission by increasing acetylcholine levels . This can lead to improved cognitive functions and memory. In other cell types, it may affect gene expression by interacting with transcription factors, thereby altering the expression of genes involved in cell growth and differentiation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to cholinesterase enzymes, inhibiting their activity and preventing the breakdown of acetylcholine . This inhibition is achieved through the formation of a stable enzyme-inhibitor complex. Additionally, this compound can interact with receptor proteins, altering their conformation and activity. These interactions can lead to changes in downstream signaling pathways and gene expression, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has shown sustained effects on cellular function, including prolonged inhibition of cholinesterase activity and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cognitive functions and memory by increasing acetylcholine levels . At higher doses, it may cause toxic or adverse effects, such as neurotoxicity and hepatotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effects without causing significant toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are involved in its metabolism and detoxification . These interactions can affect the metabolic flux and levels of metabolites, influencing the compound’s overall pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by organic cation transporters, facilitating its uptake into cells . Once inside the cells, it may bind to intracellular proteins, affecting its localization and accumulation.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the synaptic cleft in neuronal cells, where it can exert its effects on synaptic transmission. The localization of this compound within specific subcellular compartments can influence its interactions with biomolecules and its overall efficacy.
Preparation Methods
The synthesis of 3-Ethenylpiperidine hydrochloride typically involves several steps. One common method starts with the preparation of 3-ethenylpiperidine, which is then converted to its hydrochloride salt. The synthetic route often includes the following steps:
Hydrochloride Formation: The resulting 3-ethenylpiperidine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
3-Ethenylpiperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Ethenylpiperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the effects of piperidine derivatives on biological systems.
Industry: It can be used in the production of various chemical products, including polymers and agrochemicals.
Comparison with Similar Compounds
3-Ethenylpiperidine hydrochloride can be compared with other piperidine derivatives, such as:
3-Ethylpiperidine hydrochloride: Similar in structure but with an ethyl group instead of an ethenyl group.
Piperidine hydrochloride: The parent compound without any substituents on the ring.
4-Methylpiperidine hydrochloride: A derivative with a methyl group at the 4-position.
The uniqueness of this compound lies in its ethenyl group, which can impart different chemical and biological properties compared to other piperidine derivatives.
Properties
IUPAC Name |
3-ethenylpiperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c1-2-7-4-3-5-8-6-7;/h2,7-8H,1,3-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBVJXWRAKMSSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CCCNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146667-88-1 | |
Record name | 3-ethenylpiperidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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